![molecular formula C9H19NOS B8266955 [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide CAS No. 948843-33-2](/img/structure/B8266955.png)
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide
Overview
Description
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide is a useful research compound. Its molecular formula is C9H19NOS and its molecular weight is 189.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity
- Researchers Ugale and Gholap (2017) reported a convenient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives, emphasizing their potential as building blocks in future drug discovery, highlighting bioisosteric properties to isopropylidenediamines and urea derivatives (Ugale & Gholap, 2017).
Asymmetric Syntheses and Catalysis
- The work by Truong, Ménard, and Dion (2007) demonstrated asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective addition to similar sulfinamide compounds, showing the potential of these compounds in stereoselective chemical reactions (Truong, Ménard, & Dion, 2007).
- Fernández, Valdivia, and Khiar (2008) highlighted the use of N-isopropylsulfinylimines, closely related to the compound , as intermediates in the synthesis of chiral amines, further illustrating the relevance of such compounds in asymmetric synthesis (Fernández, Valdivia, & Khiar, 2008).
Mechanistic Insights and Catalytic Roles
- A study by Ye et al. (2014) explored a [3+2] cycloaddition reaction involving N-tert-butanesulfinyl imines, demonstrating the significant role of sulfinamide compounds in facilitating stereoselective synthetic methods (Ye, Zhang, Ni, Rong, & Hu, 2014).
- Hennum et al. (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition to sulfinyl imines, a reaction type relevant to [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide, indicating the importance of understanding these mechanisms for advanced chemical synthesis (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
Chiral Auxiliary and Enantioselective Synthesis
- The utilization of chiral sulfinamides as organocatalysts in enantioselective synthesis, as described by Dinér, Sadhukhan, and Blomkvist (2014), shows the broader applications of sulfinamides in asymmetric synthesis (Dinér, Sadhukhan, & Blomkvist, 2014).
- Ellman, Owens, and Tang (2002) highlighted the versatility of N-tert-butanesulfinyl imines, similar in structure to [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide, in the asymmetric synthesis of amines, emphasizing the chiral directing role of the sulfinamide group (Ellman, Owens, & Tang, 2002).
Antifeedant Activity and Agricultural Applications
- Yang et al. (2015) studied sulfur-containing amides, closely related to sulfinamides, and their antifeedant activity against insects, pointing to potential agricultural applications of these compounds (Yang, Guo, Geng, You, Zhang, Li, Wang, Du, & Deng, 2015).
properties
IUPAC Name |
(NE,S)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/b10-7+/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURNLDMUXHLWDG-PMDBQALLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NS(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=N/[S@@](=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172830 | |
Record name | [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001172830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide | |
CAS RN |
948843-33-2 | |
Record name | [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948843-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001172830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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